molecular formula C19H21Cl2N3O3S2 B254429 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide

5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide

Cat. No. B254429
M. Wt: 474.4 g/mol
InChI Key: PQTOGIOSIDEHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been found to have a variety of properties that make it an attractive candidate for further research, including its ability to inhibit the growth of cancer cells and its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide is not fully understood. However, it is believed that the compound may work by inhibiting the activity of enzymes that are involved in cell growth and division.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide has a variety of biochemical and physiological effects. These include the inhibition of cancer cell growth, the reduction of inflammation, and the suppression of the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide in lab experiments is its ability to inhibit cancer cell growth. This makes it a useful tool for studying the mechanisms of cancer cell division and growth. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide. One area of interest is the development of new chemotherapeutic agents that are based on this compound. Another potential direction for research is the investigation of the compound's anti-inflammatory properties, which may have potential applications in the treatment of a variety of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide involves a multi-step process that begins with the reaction of 3-chlorobenzylamine with 2,4-dichloro-5-nitro-pyrimidine. This intermediate is then reacted with propyl mercaptan and tetrahydrothiophene-3-carboxylic acid to form the final product.

Scientific Research Applications

Research on 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide has primarily focused on its potential use as a cancer treatment. Studies have shown that this compound is able to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent.

properties

Product Name

5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide

Molecular Formula

C19H21Cl2N3O3S2

Molecular Weight

474.4 g/mol

IUPAC Name

5-chloro-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C19H21Cl2N3O3S2/c1-2-7-28-19-22-10-16(21)17(23-19)18(25)24(15-6-8-29(26,27)12-15)11-13-4-3-5-14(20)9-13/h3-5,9-10,15H,2,6-8,11-12H2,1H3

InChI Key

PQTOGIOSIDEHEV-UHFFFAOYSA-N

SMILES

CCCSC1=NC=C(C(=N1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)Cl

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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